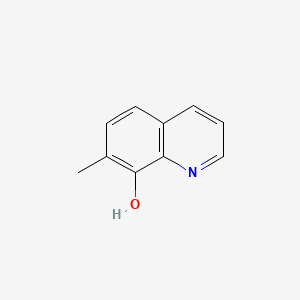

7-Methylquinolin-8-ol

Descripción general

Descripción

7-Methylquinolin-8-ol is an organic compound with the molecular formula C10H9NO. It is a derivative of quinoline, characterized by a methyl group at the 7th position and a hydroxyl group at the 8th position on the quinoline ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinolin-8-ol can be achieved through several methods. One common approach is the Skraup synthesis, which involves the reaction of an aromatic amine (such as a meta-substituted aniline with a methyl group at the meta position) with glycerol and a dehydrating agent. The reaction typically requires an acidic catalyst, such as sulfuric acid, and is conducted under reflux conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale Skraup synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and reaction time to prevent side reactions.

Análisis De Reacciones Químicas

Types of Reactions: 7-Methylquinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form a dihydroquinoline derivative.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 6.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or nitronium ions are employed under acidic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis of Quinoline Derivatives

7-Methylquinolin-8-ol serves as a crucial building block in the synthesis of more complex quinoline derivatives. These derivatives are essential for various chemical reactions and processes. The compound can undergo different transformations, leading to major products such as:

| Reaction Type | Product Formed |

|---|---|

| Oxidation | Quinone derivatives |

| Reduction | Dihydroquinoline derivatives |

| Substitution | Halogenated or nitrated quinoline derivatives |

These transformations highlight the compound's versatility in organic synthesis, enabling the development of new materials and chemicals.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits notable biological activities. It has been investigated for its potential antimicrobial and antiviral properties. For instance, studies have shown that the compound can inhibit bacterial growth by targeting DNA synthesis mechanisms, particularly through the cleavage of bacterial DNA gyrase and type IV topoisomerase .

Case Study: Anticancer Activity

A study explored the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that the compound induced apoptosis and inhibited cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment .

Medicinal Applications

Therapeutic Potential

The compound is being explored for its therapeutic applications against diseases such as malaria and cancer. Quinoline derivatives, including this compound, have shown promise in treating malaria due to their ability to interfere with the life cycle of the malaria parasite .

Industrial Applications

Dyes and Catalysts

In industrial settings, this compound is utilized in the production of dyes, pigments, and electronic materials. Its unique chemical properties make it suitable for developing colorants and catalysts used in various manufacturing processes .

Mecanismo De Acción

The mechanism of action of 7-Methylquinolin-8-ol varies depending on its application. In biological systems, it often targets enzymes or receptors involved in critical pathways. For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . In medicinal applications, it may interact with specific molecular targets to exert anticancer or antimalarial effects .

Comparación Con Compuestos Similares

Quinoline: The parent compound, lacking the methyl and hydroxyl groups.

8-Hydroxyquinoline: Similar structure but without the methyl group.

7-Chloroquinoline: A halogenated derivative with a chlorine atom at the 7th position

Uniqueness: 7-Methylquinolin-8-ol is unique due to the presence of both a methyl group and a hydroxyl group on the quinoline ring. This structural modification enhances its chemical reactivity and biological activity compared to its parent compound and other derivatives .

Actividad Biológica

7-Methylquinolin-8-ol, also known as 7-methyl-8-hydroxyquinoline, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological properties, and potential therapeutic applications, supported by data tables and relevant studies.

This compound is characterized by the presence of a hydroxyl group at the 8-position and a methyl group at the 7-position of the quinoline ring. This unique structure enhances its chemical reactivity and biological activity compared to other quinoline derivatives.

Key Structural Features:

- Molecular Formula: C₉H₇N₁O

- Molecular Weight: 147.16 g/mol

- CAS Number: 5541-68-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit DNA synthesis by cleaving bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, it exhibits metal chelation properties, which can influence its pharmacological effects .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition zones comparable to standard antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 20 | 24 |

| Escherichia coli | 22 | 25 |

| Klebsiella pneumoniae | 19 | 23 |

These results suggest that this compound could serve as a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been explored for its anticancer potential. Studies indicate that derivatives of 8-hydroxyquinoline, including this compound, exhibit cytotoxic effects against several cancer cell lines.

Case Study:

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of approximately 15 µM, indicating significant cytotoxicity. Mechanistic studies revealed that it induces apoptosis through the mitochondrial pathway .

Antiviral Properties

Recent research has highlighted the antiviral activity of quinoline derivatives. For instance, compounds structurally related to this compound have shown efficacy against influenza viruses and other viral pathogens.

Findings:

A derivative with enhanced lipophilicity exhibited up to 91% inhibition of H5N1 virus growth with low cytotoxicity. This suggests that modifications to the base structure can enhance antiviral efficacy while minimizing toxicity .

Therapeutic Applications

Given its diverse biological activities, this compound has potential therapeutic applications in various fields:

- Antimicrobial Agents: Development of new antibiotics targeting resistant bacterial strains.

- Cancer Therapy: Exploration as a chemotherapeutic agent or adjuvant in cancer treatment.

- Antiviral Drugs: Potential use in treating viral infections, particularly in light of emerging viral threats.

Propiedades

IUPAC Name |

7-methylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-4-5-8-3-2-6-11-9(8)10(7)12/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOZEWPJSYBORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=N2)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344104 | |

| Record name | 7-methylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5541-68-4 | |

| Record name | 7-Methyl-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5541-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.